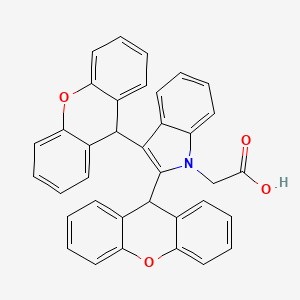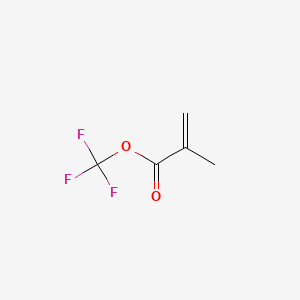
Trifluoromethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethyl methacrylate is an organic compound known for its unique chemical properties. It is a colorless liquid with a distinct, pungent odor. The compound is primarily used in the production of specialty coatings, adhesives, and polymers due to its excellent chemical inertness, low dielectric constant, and superior weatherability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethyl methacrylate is typically synthesized through the esterification of trifluoroethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to achieve high purity and yield, often exceeding 99% purity with yields greater than 80% .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(this compound), which is used in coatings and adhesives.
Copolymerization: It can be copolymerized with other monomers such as methyl acrylate to modify its properties.
Common Reagents and Conditions:
Radical Initiators: Commonly used in polymerization reactions.
Solvents: Organic solvents like toluene or dichloromethane are often used.
Major Products:
Polymers and Copolymers: These are the primary products formed from the polymerization and copolymerization reactions.
Scientific Research Applications
Trifluoromethyl methacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethyl methacrylate primarily involves its ability to undergo polymerization and copolymerization reactions. The trifluoromethyl group imparts unique properties such as chemical inertness and hydrophobicity, which are crucial for its applications in coatings and adhesives .
Comparison with Similar Compounds
Methyl Methacrylate: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties.
Ethyl Methacrylate: Another similar compound but with different physical and chemical properties due to the absence of fluorine atoms.
Uniqueness: Trifluoromethyl methacrylate is unique due to the presence of the trifluoromethyl group, which imparts superior chemical resistance, low surface energy, and excellent weatherability compared to its non-fluorinated counterparts .
Properties
CAS No. |
56487-95-7 |
|---|---|
Molecular Formula |
C5H5F3O2 |
Molecular Weight |
154.09 g/mol |
IUPAC Name |
trifluoromethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C5H5F3O2/c1-3(2)4(9)10-5(6,7)8/h1H2,2H3 |
InChI Key |
AFFZTFNQQHNSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


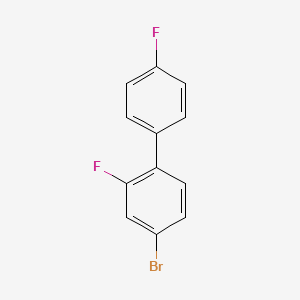
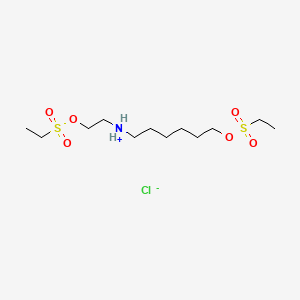
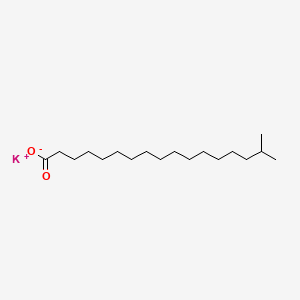

![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
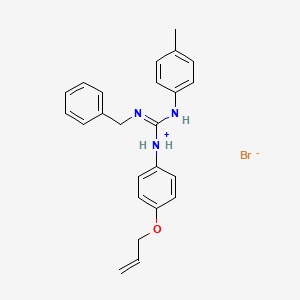
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
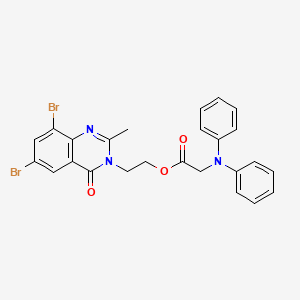
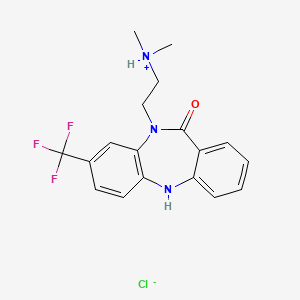
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
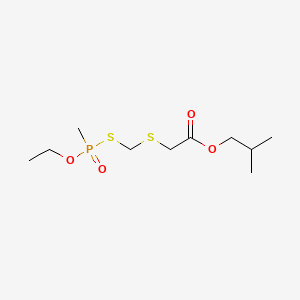
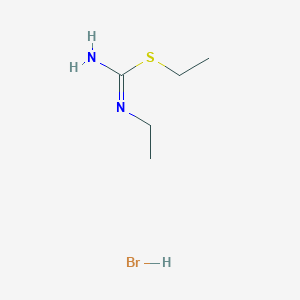
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
